Disulfate ion

Catalog No.
S572512
CAS No.
16057-15-1
M.F
S2O7(2−)
O7S2-2
M. Wt
176.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disulfate ion

CAS Number

16057-15-1

Product Name

Disulfate ion

IUPAC Name

sulfonato sulfate

Molecular Formula

S2O7(2−)
O7S2-2

Molecular Weight

176.13 g/mol

InChI

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2

InChI Key

VFNGKCDDZUSWLR-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)OS(=O)(=O)[O-]

Canonical SMILES

[O-]S(=O)(=O)OS(=O)(=O)[O-]

Disulfate(2-) is a sulfur oxide and a sulfur oxoanion.

The disulfate ion (CAS: 16057-15-1), commonly referred to as pyrosulfate, is a highly reactive, anhydrous sulfur oxoanion structurally composed of two corner-sharing sulfate tetrahedra. In industrial and analytical procurement, alkali metal pyrosulfates (such as potassium or sodium pyrosulfate) are primarily sourced for their exceptional performance as low-melting, strongly acidic fluxes and as molten solvent promoters in transition-metal catalysis. Unlike standard sulfates, pyrosulfates act as potent donors of sulfur trioxide at elevated temperatures, enabling the aggressive dissolution of refractory oxides, the sulfation of platinum group elements, and the stabilization of active catalytic oxidation states in anhydrous environments [1].

Substituting pyrosulfate with its closest in-class analogs—bisulfate or standard sulfate—fundamentally compromises high-temperature processes. While bisulfates are often used as cheaper precursors, they undergo thermal dehydration near 300°C, releasing water vapor that causes explosive spattering, sample loss, and inconsistent melt volumes during analytical fusion. Conversely, standard sulfates possess excessively high melting points and lack the bridging oxygen structure required to release reactive sulfur trioxide. Consequently, standard sulfates cannot provide the aggressive acidic environment needed to dissolve refractory ceramics, nor can they stabilize the critical binuclear vanadium(V) complexes essential for industrial sulfur dioxide oxidation, leading to rapid catalyst deactivation [1].

Anhydrous Melt Stability and Spatter-Free Analytical Fusion

In analytical sample preparation (e.g., for XRF or ICP-MS), the choice of flux dictates the safety and reproducibility of the fusion. Potassium pyrosulfate forms a stable, anhydrous melt at ~325°C and maintains a predictable liquid phase up to ~600°C without releasing water. In direct contrast, using potassium bisulfate as a substitute results in thermal dehydration starting around 300°C, which releases stoichiometric equivalents of water. This rapid steam generation causes violent spattering, risking significant sample loss and damaging expensive platinum crucibles[1].

Evidence DimensionThermal dehydration and melt stability
Target Compound DataPyrosulfate maintains a stable, anhydrous liquid phase from ~325°C to >500°C with 0 moles of water released.
Comparator Or BaselineBisulfate undergoes forced dehydration at ~300°C, releasing 1 mole of water per 2 moles of bisulfate.
Quantified Difference100% reduction in water-induced spattering and sample loss during the crucial 300–500°C fusion window.
ConditionsHigh-temperature crucible fusion of refractory oxides and silicates.

Procurement of pre-formed pyrosulfate eliminates the dangerous and variable dehydration step inherent to bisulfate fluxes, ensuring reproducible, quantitative sample recovery for high-precision spectroscopy.

Stabilization of Active Vanadium(V) Species in Catalytic Melts

Industrial sulfuric acid production relies on vanadium pentoxide catalysts dissolved in an alkali metal melt. In situ Raman spectroscopy demonstrates that a pyrosulfate melt actively coordinates and stabilizes vanadium as the highly active binuclear oxosulfato complex. When the melt is depleted of pyrosulfate or if standard sulfate is used as the baseline matrix, the active V(V) species cannot be maintained at operating temperatures (~400°C), resulting in the precipitation of catalytically inactive crystalline V(IV) compounds and a severe drop in conversion rates [1].

Evidence DimensionStabilization of active catalytic oxidation states
Target Compound DataPyrosulfate melt fully stabilizes soluble, active V(V) oxosulfato complexes at 400°C.
Comparator Or BaselineStandard sulfate or pyrosulfate-depleted melts trigger the precipitation of inactive V(IV) crystals.
Quantified DifferencePyrosulfate maintains continuous catalytic turnover at 400°C, whereas sulfate-only matrices result in near-total precipitation of inactive V(IV).
ConditionsIndustrial SO2 to SO3 oxidation over V2O5/silica catalysts at 400–480°C.

Sourcing pyrosulfate-forming promoters is mandatory for maintaining high conversion efficiencies and preventing irreversible catalyst deactivation in contact-process sulfuric acid plants.

Oxidative Sulfation Efficacy for Platinum Group Elements (PGEs)

In the hydrometallurgical recovery of platinum group elements from spent catalytic converters, the oxidative power of the flux is critical. Pyrosulfate acts as a potent oxidant, releasing reactive sulfur trioxide that converts inert PGEs into soluble species, achieving recovery rates of >93% for Pt and >106% for Pd (accounting for matrix variations). However, if the fusion temperature exceeds 600°C, pyrosulfate decomposes entirely into standard sulfate. This thermal degradation to sulfate drastically reduces the oxidative power of the melt, leading to incomplete PGE conversion and significantly lower leaching yields[1].

Evidence DimensionPGE recovery via oxidative sulfation
Target Compound DataPyrosulfate-driven fusion (at 550°C) achieves 93.3% ± 0.6% recovery for Pt and 106% ± 1.7% for Pd.
Comparator Or BaselineDecomposition to standard sulfate (at >600°C) eliminates the required oxidative sulfur trioxide release, drastically lowering PGE solubility.
Quantified DifferencePyrosulfate provides the necessary oxidative potential for >93% PGE recovery, whereas standard sulfate is virtually inert toward PGE oxidation.
ConditionsAcidic fusion of spent cordierite catalytic converters at 550°C vs. >600°C, followed by 5M HCl leaching.

For metallurgical processing, precise procurement and thermal control of pyrosulfate ensures maximum extraction yields of high-value critical metals that cannot be recovered using standard sulfates.

High-Precision Analytical Sample Fusion (XRF/ICP-MS)

Directly following from its spatter-free thermal stability, potassium pyrosulfate is the premier choice for fluxing refractory ores, ceramics, and high-alumina materials. By avoiding the violent water-release phase characteristic of bisulfates, it ensures quantitative sample transfer and protects expensive platinum labware from physical damage during high-temperature fusions [1].

Active Phase Medium for Sulfuric Acid Catalysts

Leveraging its ability to stabilize binuclear V(V) complexes, pyrosulfate is indispensable as the molten solvent in the industrial contact process. It allows sulfur dioxide oxidation to proceed efficiently at lower temperatures (~400°C) without the precipitation of inactive V(IV) species that rapidly occurs in sulfate-only matrices [2].

Hydrometallurgical Extraction of Refractory and Precious Metals

Based on its potent sulfur trioxide-donating and oxidative capabilities, pyrosulfate fusion is optimally suited for breaking down highly resistant matrices. It drastically outperforms standard sulfates in critical applications such as the processing of columbite ores for Niobium/Tantalum extraction or the recovery of Platinum Group Elements (PGEs) from spent cordierite supports [3].

XLogP3

-1.9

Other CAS

16057-15-1

Wikipedia

Disulfate ion

Dates

Last modified: 02-18-2024

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